molecular formula C5H8BrFO2 B6602756 ethyl 2-bromo-2-fluoropropanoate CAS No. 108221-67-6

ethyl 2-bromo-2-fluoropropanoate

Cat. No.: B6602756
CAS No.: 108221-67-6
M. Wt: 199.02 g/mol
InChI Key: NBWTZWHOEOYWDP-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-fluoropropanoate is a specialized fluorinated ester that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. While specific published studies on this exact compound are limited, its molecular structure, featuring both bromine and fluorine atoms on the alpha-carbon, makes it a promising multi-functional building block for the construction of complex molecules. Based on its structure and the known applications of analogous compounds, researchers may explore its use in several areas. The presence of the ethyl ester and bromine moiety suggests potential utility in carbon-carbon bond-forming reactions , such as Reformatsky-type reactions, which are well-established for similar α-halo esters like ethyl bromodifluoroacetate to synthesize fluorinated heterocycles and lactams . Furthermore, the α-fluoropropionate structure is a key motif in the development of bioactive molecules . For instance, chiral 2-fluoropropanoic acid derivatives are of significant interest in pharmaceutical chemistry, as the introduction of a fluorine atom at the α-position can prevent the unwanted epimerization of profen drugs (e.g., ibuprofen analogues) in vivo, thereby preserving their biological activity . The compound is related to 2-Bromo-2-fluoropropionic acid (CAS 132629-22-2), for which safety data is available . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to leverage this reagent as a versatile scaffold for discovering new fluorinated compounds in agrochemical and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromo-2-fluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrFO2/c1-3-9-4(8)5(2,6)7/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWTZWHOEOYWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Bromo 2 Fluoropropanoate

Nucleophilic Substitution Reactions at the Stereogenic Alpha-Carbon

The alpha-carbon of ethyl 2-bromo-2-fluoropropanoate is electrophilic, rendered so by the inductive effect of the adjacent ester group and the two halogen atoms. This makes it a prime target for attack by nucleophiles. The primary mechanism for substitution at this saturated carbon is the S_N2 (bimolecular nucleophilic substitution) reaction. pharmaguideline.com

S_N2 reactions are inherently stereospecific, meaning that a specific stereoisomer of the reactant will lead to a specific stereoisomer of the product. libretexts.org This is a direct consequence of the reaction mechanism, which involves a concerted, single-step process. pharmaguideline.com The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a trajectory known as "backside attack". pharmaguideline.comyoutube.com This approach is necessary to allow for effective orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbon-leaving group's lowest unoccupied molecular orbital (LUMO), while also minimizing electrostatic repulsion between the electron-rich nucleophile and the partially negative leaving group. youtube.comyoutube.com

As the nucleophile forms a new bond, the bond to the leaving group breaks simultaneously. pharmaguideline.com This process forces the three non-reacting substituents on the carbon to flip, much like an umbrella inverting in a strong wind. The result is a complete inversion of the configuration at the stereocenter. youtube.comyoutube.com If the starting material, (R)-ethyl 2-bromo-2-fluoropropanoate, undergoes an S_N2 reaction, the product will be the (S)-enantiomer, and vice-versa. youtube.com This predictable stereochemical outcome is a cornerstone of stereocontrolled synthesis.

The reactivity of an alkyl halide in an S_N2 reaction is governed by a combination of electronic and steric factors. researchgate.net In the case of this compound, the two halogen atoms at the alpha-position have competing effects.

Electronic Effects: Both fluorine and bromine are highly electronegative atoms that withdraw electron density from the alpha-carbon via the inductive effect. This increases the carbon's electrophilicity, making it more attractive to incoming nucleophiles. The carbon-halogen bond is polarized, with a partial positive charge on the carbon and a partial negative charge on the halogen. pharmaguideline.com This polarization is crucial for the reaction to occur.

Steric Effects: The S_N2 reaction is highly sensitive to steric hindrance. libretexts.orglibretexts.org The reaction proceeds through a crowded, pentacoordinate transition state where the nucleophile, the leaving group, and three other substituents are all temporarily bonded to the central carbon. libretexts.org The presence of bulky substituents shields the electrophilic carbon from the nucleophile's backside attack, increasing the activation energy and dramatically slowing the reaction rate. libretexts.orgmasterorganicchemistry.com While fluorine is a relatively small atom, the bromine atom is larger, contributing to steric bulk around the reaction center. This steric hindrance can impede the approach of the nucleophile compared to a less substituted haloalkane. libretexts.orglibretexts.org

The electrophilic nature of this compound allows it to react with a wide array of nucleophiles.

Carbon Nucleophiles: One of the classic reactions involving alpha-haloesters and carbon nucleophiles is the Reformatsky reaction. This reaction typically involves treating the alpha-haloester with zinc dust to form an organozinc intermediate, which then adds to a carbonyl compound like an aldehyde or ketone. acs.org While not specifically detailed for the bromo-fluoro variant, the principle allows for the formation of β-hydroxy esters. acs.org

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as hydroxide (B78521) or alkoxides, readily participate in S_N2 reactions. For instance, reaction with hydroxide would lead to the hydrolysis of the ester and substitution of the bromine to form an alpha-fluoro-alpha-hydroxypropanoic acid derivative. Carboxylate anions, like acetate, can also act as nucleophiles to form new ester linkages at the alpha-position. libretexts.org

Nitrogen Nucleophiles: Amines are effective nitrogen nucleophiles that can displace the bromide to form α-fluoro-α-amino acid derivatives, which are valuable building blocks in medicinal chemistry and peptide synthesis.

Sulfur Nucleophiles: Sulfur-based nucleophiles are particularly potent. libretexts.orgmsu.edu Thiolate anions (RS⁻), generated from thiols, are excellent nucleophiles for S_N2 reactions and can efficiently displace the bromide from this compound to form α-fluoro-α-thioether esters. libretexts.orgmsu.edu The high nucleophilicity of sulfur compounds stems from the polarizability of sulfur's large electron cloud. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile TypeExample NucleophileProduct TypeKey Feature
CarbonOrganozinc (Reformatsky)β-Hydroxy esterForms a new C-C bond. acs.org
OxygenHydroxide (OH⁻)α-Fluoro-α-hydroxy acidSubstitution of halogen by a hydroxyl group.
NitrogenAmine (RNH₂)α-Fluoro-α-amino esterForms a new C-N bond.
SulfurThiolate (RS⁻)α-Fluoro-α-thioether esterHighly efficient due to sulfur's strong nucleophilicity. libretexts.orgmsu.edu

Radical Transformations and Carbon-Halogen Bond Activation

Beyond its ionic reactivity, the carbon-bromine bond in this compound can be cleaved homolytically to engage in radical chemistry. This pathway opens up a different set of synthetic possibilities, particularly for carbon-carbon bond formation.

The generation of the target α-bromo-α-fluoro ester radical typically requires an initiation step to break the relatively weak carbon-bromine bond. Modern methods often employ photoredox catalysis. rsc.org In a typical system, a photocatalyst (like an iridium complex) absorbs visible light and enters an excited state. This excited photocatalyst can then transfer an electron to the this compound, causing the C-Br bond to cleave and release a bromide anion, thereby generating the desired α-fluoro ester radical. rsc.org

The stability of the resulting radical is a key factor in its subsequent reactions. The stability of carbon radicals generally follows the order: tertiary > secondary > primary. youtube.commasterorganicchemistry.com The α-fluoro ester radical is a tertiary radical, which lends it a degree of stability.

Once generated, the α-fluoro ester radical can participate in Atom-Transfer Radical Addition (ATRA) reactions with unsaturated systems like alkenes. rsc.orglibretexts.org The mechanism proceeds via a radical chain reaction: masterorganicchemistry.comlibretexts.org

Initiation: As described above, the α-fluoro ester radical is formed, often via photoredox catalysis. rsc.org

Propagation (Step 1): The generated radical adds to the carbon-carbon double bond of an alkene. This addition is regioselective, occurring at the less substituted carbon of the double bond to produce the more stable (more substituted) carbon radical intermediate. masterorganicchemistry.comlibretexts.org

Propagation (Step 2): The new radical intermediate then abstracts a bromine atom from another molecule of this compound. This step forms the final product and regenerates the α-fluoro ester radical, which can then continue the chain reaction. masterorganicchemistry.com

Termination: The chain reaction eventually ceases when two radicals combine with each other. youtube.com

This process allows for the simultaneous formation of a new carbon-carbon bond and a new carbon-bromine bond at the site of the original double bond, a transformation known as anti-Markovnikov hydrobromination. masterorganicchemistry.com This methodology is a powerful tool for the construction of complex fluorinated molecules. rsc.org

Photoredox Catalysis and Transition Metal-Mediated Radical Processes

The generation of α-fluoro-α-ester radicals from this compound is a key transformation that unlocks its synthetic potential. Photoredox catalysis has emerged as a powerful methodology for this purpose, offering mild and controlled conditions for radical generation. In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the bromoester.

The process is initiated by the reduction of the C-Br bond in this compound by an excited photocatalyst. This SET event leads to the formation of a radical anion, which rapidly undergoes fragmentation by cleaving the carbon-bromine bond to release a bromide anion and the desired α-fluoro-α-ester radical. This radical species can then be trapped by various radical acceptors, such as alkenes, to form new carbon-carbon bonds. For instance, a strategy for the difunctionalization of alkenes has been developed using related fluoroalkyl halides under photoredox conditions, highlighting a viable pathway for incorporating the fluoropropanoate moiety. rsc.org

Mechanistic Studies of Radical Chain Reactions

Understanding the mechanism of radical reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic investigations often involve a combination of experimental techniques, such as radical trapping and kinetic analysis, alongside computational studies.

A common mechanistic pathway involves a radical chain process. After the initial generation of the α-fluoro-α-ester radical, it can add to a substrate, like an alkene, to form a new radical intermediate. This new radical can then propagate the chain by reacting with another molecule or be terminated. The presence and nature of radical intermediates can be confirmed using trapping agents, which react with the short-lived radicals to form stable, detectable products.

Mechanistic studies on related α-bromo-α-fluoroketones in nickel-catalyzed coupling reactions have indicated the involvement of a monofluoroalkyl radical in the catalytic cycle. nih.gov This suggests that this compound likely follows a similar radical pathway under corresponding conditions. Theoretical studies on the reactions of similar bromo-fluoro compounds with radicals have been used to map potential energy surfaces, predict reaction kinetics, and identify the most favorable reaction pathways, including addition, substitution, and abstraction mechanisms.

Elimination Reactions and Unsaturation Introduction

The introduction of a double bond into the molecular structure via elimination reactions is another significant aspect of the reactivity of this compound.

This compound can undergo dehydrobromination to yield ethyl 2-fluoroacrylate, a valuable monomer for polymerization and a versatile building block in organic synthesis. This transformation involves the removal of a proton from the β-carbon (the methyl group) and the elimination of the bromide ion from the α-carbon.

The reaction is typically carried out using a base. The choice of base and reaction conditions is critical to favor the desired elimination pathway over potential side reactions, such as nucleophilic substitution at the α-carbon. Non-nucleophilic, sterically hindered bases are often preferred to minimize substitution products.

Table 1: Conditions for Dehydrobromination

BaseSolventTemperatureOutcome
Strong, non-nucleophilic base (e.g., DBU, t-BuOK)Aprotic solvent (e.g., THF, Toluene)Varies (often elevated)Favors E2 elimination to form ethyl 2-fluoroacrylate
Weaker or nucleophilic basesProtic or aprotic solventsVariesMay lead to a mixture of elimination and substitution products

This table represents generalized conditions for E2 elimination reactions applicable to this substrate.

The principles of regioselectivity and stereoselectivity are fundamental to understanding the outcomes of elimination reactions.

Regioselectivity : This refers to the preference for the formation of one constitutional isomer over another. In the case of this compound, the α-carbon is bonded to a methyl group, which contains the only β-hydrogens in the molecule. Therefore, the dehydrobromination can only lead to one regioisomer, ethyl 2-fluoroacrylate. The reaction is thus inherently regioselective, as there is no ambiguity in the position of the newly formed double bond. youtube.com

Stereoselectivity : This addresses the preferential formation of one stereoisomer. For many elimination reactions, this pertains to the formation of E or Z isomers. However, since the product, ethyl 2-fluoroacrylate, does not possess stereoisomers across its double bond, this aspect of stereoselectivity is not applicable. khanacademy.org The crucial stereochemical requirement for the reaction to proceed via a concerted E2 mechanism is the anti-periplanar arrangement of the proton being abstracted and the bromide leaving group in the transition state. youtube.comchemistrysteps.comkhanacademy.org This specific spatial alignment of the C-H and C-Br bonds is necessary for the efficient orbital overlap required for the simultaneous bond-breaking and bond-forming steps of the E2 pathway. youtube.com

Metal-Catalyzed Coupling and Functionalization Reactions

Metal-catalyzed reactions provide powerful tools for forming new bonds and functionalizing this compound.

Nickel-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon bonds using α-halo-α-fluoro ester substrates. These methods allow for the coupling of this compound with various organometallic reagents, most notably arylboronic acids, in a Suzuki-type coupling.

Research has demonstrated that nickel catalysts can efficiently couple α-bromo-α-fluoroketones with arylboronic acids to synthesize α-fluoro-α-aryl ketones. nih.gov A plausible mechanism for the reaction with this compound involves the oxidative addition of the C-Br bond to a Ni(0) species, forming a Ni(II) intermediate. This is followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the α-aryl-α-fluoropropanoate product and regenerate the Ni(0) catalyst. The use of appropriate ligands is often essential for the success of these transformations.

Table 2: Nickel-Catalyzed Cross-Coupling with Arylboronic Acids

Nickel CatalystLigandBaseSolventProduct
Ni(COD)₂ or NiCl₂Phosphine or Bipyridine-type ligandsInorganic or Organic Base (e.g., K₂CO₃, t-BuOK)Aprotic solvents (e.g., Toluene, Dioxane)Ethyl 2-aryl-2-fluoropropanoate

This table illustrates typical components for nickel-catalyzed cross-coupling reactions based on methodologies for similar substrates. nih.govbeilstein-journals.orgnih.govrsc.orgresearchgate.net

These methodologies are valued for their functional group tolerance and their ability to construct sterically hindered quaternary carbon centers under relatively mild conditions.

Carbanion Chemistry and Alkylation Strategies

The generation and subsequent reaction of carbanions derived from α-halo-α-fluoro esters represent a significant area of interest in synthetic organic chemistry for the construction of highly functionalized molecules. In the case of this compound, the presence of both a bromine and a fluorine atom on the α-carbon, along with an ester group, presents a unique electronic environment that influences the feasibility of carbanion formation and its subsequent reactivity in alkylation reactions.

The acidity of the α-proton in esters is a well-established principle, allowing for deprotonation with suitable strong bases to form enolates. For instance, lithium diisopropylamide (LDA) is a common non-nucleophilic strong base used for the quantitative deprotonation of esters at low temperatures to facilitate alkylation at the α-position. youtube.com The presence of electron-withdrawing halogens, such as bromine and fluorine, at the α-position is expected to further increase the acidity of the α-proton, making deprotonation more favorable. The inductive effect of both halogens would help to stabilize the resulting negative charge on the carbanion.

However, the stability of the resulting carbanion is a critical factor. The presence of a bromine atom, a good leaving group, on the same carbon as the negative charge could potentially lead to the elimination of bromide to form an α-fluoro-α,β-unsaturated ester. This type of elimination is a known pathway for some α-halo carbonyl compounds.

Alkylation of the putative carbanion generated from this compound would involve the reaction of the carbanion with an electrophile, typically an alkyl halide. This would result in the formation of a new carbon-carbon bond at the α-position, leading to a more complex α-bromo-α-fluoro ester. The success of such an alkylation would depend on the competition between the desired nucleophilic attack of the carbanion on the electrophile and potential side reactions like elimination.

While direct studies on the carbanion chemistry of this compound are not extensively reported, analogous reactions with similar substrates provide valuable insights. For example, the Darzens reaction involves the deprotonation at the halogenated position of α-haloesters to form a carbanion, which then reacts with aldehydes or ketones. wikipedia.org This demonstrates the principle of carbanion formation at the α-position of halo-esters.

Furthermore, research on the alkylation of acyclic α-fluoro-β-ketoesters has shown that these substrates can undergo enantioselective allylic alkylation in the presence of a palladium catalyst and a chiral ligand. whiterose.ac.uk This indicates that the formation of an enolate (a stabilized carbanion) from a fluorinated ester and its subsequent C-C bond formation is a viable synthetic strategy.

Based on these precedents, a proposed strategy for the alkylation of this compound would involve the slow addition of a strong, non-nucleophilic base, such as LDA or lithium hexamethyldisilazide (LHMDS), to a solution of the ester in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to generate the carbanion. The subsequent addition of a reactive alkyl halide would then, in principle, lead to the desired alkylated product.

Table 1: Proposed Alkylation of this compound

EntryBaseElectrophile (R-X)Proposed ProductPotential Challenges
1LDAMethyl Iodide (CH₃I)Ethyl 2-bromo-2-fluoro-2-methylpropanoateElimination, polyalkylation
2LHMDSBenzyl Bromide (BnBr)Ethyl 2-benzyl-2-bromo-2-fluoropropanoateElimination, steric hindrance
3LDAAllyl BromideEthyl 2-allyl-2-bromo-2-fluoropropanoateElimination, over-reaction

It is important to note that the reaction conditions would need to be carefully optimized to favor the desired alkylation pathway over potential side reactions. The choice of base, solvent, temperature, and the nature of the electrophile would all play a crucial role in the outcome of the reaction. Further mechanistic investigations would be necessary to fully understand the reactivity profile of the carbanion derived from this compound and to develop efficient and selective alkylation strategies.

Strategic Applications in Complex Organic Molecule Synthesis and Material Science

Building Blocks for Fluorinated Bioactive Molecules

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Ethyl 2-bromo-2-fluoropropanoate serves as a critical starting material for introducing fluorine into a variety of bioactive scaffolds.

Precursors to Chiral Alpha-Fluorinated Carboxylic Acids (e.g., Non-Steroidal Anti-Inflammatory Drug Analogues)

This compound is instrumental in the synthesis of chiral α-fluorinated carboxylic acids. These compounds are of significant interest as analogues of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govresearchgate.net The introduction of a fluorine atom at the α-position of 2-arylpropionic acids, a common structural motif in NSAIDs, can prevent in vivo racemization, a process that can lead to a decrease in therapeutic activity. nih.gov The synthesis of these fluorinated analogues often involves the use of this compound as a key building block to construct the α-fluoro-α-arylpropionate core structure. nih.gov

For example, the synthesis of 2-fluoroibuprofen, a fluorinated analogue of the widely used NSAID ibuprofen, can be achieved through pathways that may utilize precursors derived from this compound. nih.gov The general strategy involves the formation of racemic ethyl 2-fluoro-2-arylpropanoates, which can then be hydrolyzed to the corresponding carboxylic acids. nih.gov Subsequent resolution of the racemic mixture yields the desired enantiomerically pure α-fluorinated carboxylic acid. nih.govresearchgate.net

Table 1: Examples of NSAID Analogues Synthesized Using Fluorinated Precursors

NSAID AnalogueParent NSAIDKey Synthetic FeatureReference
2-FluoroibuprofenIbuprofenIntroduction of an α-fluorine atom to prevent racemization. nih.gov
2-Aryl-2-fluoropropionic acids2-Arylpropionic acids (general class)Synthesis of optically active forms as non-epimerizable mimics. nih.govresearchgate.net

Synthesis of Fluorine-Containing Amino Acid Derivatives

The strategic incorporation of fluorine into amino acids has become a powerful tool in medicinal chemistry and chemical biology. researchgate.netnih.govresearchgate.netnih.gov this compound serves as a precursor for the synthesis of various fluorine-containing amino acid derivatives. These derivatives are valuable for creating peptides and proteins with enhanced stability, modified conformational preferences, and unique biological activities.

One synthetic approach involves the reaction of this compound with nitrogen-based nucleophiles. For instance, its reaction with N-(α-aminoalkyl)benzotriazoles can yield α-fluoro-β-amino esters. tcichemicals.com These reactions leverage the reactivity of the bromine atom for nucleophilic substitution, while retaining the crucial fluorine atom and ester functionality for further chemical manipulation. The resulting fluorinated amino acid derivatives can be incorporated into peptide chains to study protein structure and function or to develop novel therapeutic agents. nih.gov

Intermediate for Fluorinated Sugar Cores in Antiviral Agents

While direct and extensive literature detailing the use of this compound for fluorinated sugar cores in antiviral agents is not prevalent in the provided search results, its analogous compound, ethyl bromodifluoroacetate, has been noted in the synthesis of fluorinated nucleoside analogues. researchgate.net Given the similar reactivity profile, it is plausible that this compound could serve as a valuable intermediate in the synthesis of fluorinated carbohydrates. The introduction of a fluorine atom into the sugar moiety of nucleosides can significantly impact their biological activity, often leading to potent antiviral or anticancer properties. The general strategy would involve using the ester as a source of a fluorinated one-carbon or three-carbon unit to be incorporated into a carbohydrate framework.

Applications in the Synthesis of Fluorinated Heterocyclic Compounds

This compound's close relative, ethyl bromodifluoroacetate, has demonstrated a dual role in the synthesis of fluorine-containing heterocyclic compounds, acting as both a C1 synthon and a difluoroalkylating reagent. researchgate.netrsc.org This reactivity highlights the potential of α-halo-α-fluoro esters in constructing complex ring systems. Although specific examples for this compound were not the primary focus of the search results, the underlying chemical principles suggest its utility in this area. The bromine and fluorine atoms on the same carbon create a reactive center that can participate in various cyclization reactions, leading to the formation of valuable fluorinated heterocycles which are prevalent in many pharmaceuticals and agrochemicals.

Utilization in Polymer Chemistry and Advanced Materials

Beyond its applications in the synthesis of small molecules, this compound plays a significant role in the field of polymer chemistry, particularly in the synthesis of well-defined polymers with controlled architectures.

Initiators for Controlled Radical Polymerization (e.g., Atom Transfer Radical Polymerization)

This compound is utilized as an initiator in Atom Transfer Radical Polymerization (ATRP), a powerful technique for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions. nih.govpolymersource.cacmu.educmu.eduwikipedia.org In ATRP, the polymerization is initiated from an alkyl halide, and the growing polymer chains are reversibly deactivated by a transition metal complex. wikipedia.org

The carbon-bromine bond in this compound can be homolytically cleaved by a lower oxidation state transition metal catalyst (e.g., Cu(I) complex) to generate a radical that initiates the polymerization of a monomer. wikipedia.org The presence of the electron-withdrawing fluorine atom and ester group influences the stability of the generated radical and the equilibrium of the ATRP process, allowing for good control over the polymerization. cmu.edu The use of initiators like this compound enables the synthesis of a wide range of functional polymers with complex architectures, such as block copolymers and star polymers. nih.govcmu.edu

Table 2: Role of this compound in ATRP

ComponentFunctionSignificanceReference
This compoundInitiatorProvides the initial radical for polymerization and allows for the synthesis of well-defined polymers. cmu.edu
Transition Metal ComplexCatalystMediates the reversible activation and deactivation of the growing polymer chains. wikipedia.org
MonomerBuilding BlockThe repeating unit that forms the polymer chain. cmu.edu

Development of Fluorine-Rich Polymeric Materials with Tuned Properties

This compound is positioned within a class of compounds known as α-halo esters, which are widely used as initiators in controlled radical polymerization techniques. One of the most significant of these techniques is Atom Transfer Radical Polymerization (ATRP), a method discovered in 1995 that allows for the synthesis of polymers with well-defined architectures and low polydispersity. wikipedia.org ATRP typically utilizes a transition metal catalyst to reversibly activate a dormant species, an alkyl halide initiator, to generate radicals. wikipedia.org

The structure of the initiator is crucial as it determines the end groups of the polymer chains and affects the rate of initiation. cmu.educmu.edu Compounds structurally similar to this compound, such as ethyl 2-bromopropionate and ethyl 2-bromoisobutyrate, are common and effective ATRP initiators. cmu.edu The utility of such bromo-esters as initiators has been demonstrated in the synthesis of various functional polymers, including azido (B1232118) end-functional polystyrene. researchgate.net

By using this compound as an initiator, a fluorine atom is incorporated at the α-terminus of the polymer chain. This terminal fluorine can significantly influence the properties of the resulting polymer, leading to materials with:

Enhanced thermal stability

Increased chemical resistance

Modified surface properties, such as hydrophobicity and oleophobicity

The ability to precisely place a fluorine atom at the start of each polymer chain allows for the "tuning" of these properties, making this initiator particularly valuable for creating specialized fluorine-rich materials for advanced applications.

Table 1: Examples of ATRP Initiators and Their Applications This table is interactive. You can sort and filter the data.

Initiator Name CAS Number Polymerized Monomer (Example) Resulting Polymer Application
Ethyl 2-bromopropionate 535-11-5 Styrene, Methacrylates General-purpose well-defined polymers
Ethyl 2-bromoisobutyrate 600-00-0 Methacrylates Functional polymers, block copolymers
Azidoethyl-2-bromo-2-methylpropanoate Not Available Styrene Polymers for click-chemistry modification
This compound 108221-67-6 Various (e.g., acrylates) Fluorine-rich materials with tuned thermal and surface properties

Reagent Development and New Synthetic Methodologies

Beyond polymerization, the reactivity of this compound makes it a target for the development of new synthetic methods.

Exploration as a Source for Fluoroacetyl or Bromofluoroacetyl Moieties

This compound serves as a precursor to the bromofluoroacetyl moiety, a valuable building block in organic synthesis. Its utility is analogous to similar polyhalogenated esters used in classic carbon-carbon bond-forming reactions. For instance, ethyl bromodifluoroacetate is known to undergo Reformatsky-type reactions, where it reacts with carbonyl compounds (aldehydes, ketones) or imines in the presence of a metal, typically zinc, to introduce a difluoromethylene group into a molecule. google.com

Following this precedent, this compound can be used in similar reactions to transfer the more complex bromofluoroacetyl group. This reaction would proceed as follows:

Reaction of the ester with a metal (e.g., zinc) generates an organometallic intermediate.

This intermediate then acts as a nucleophile, attacking an electrophilic carbonyl carbon.

Upon workup, a β-hydroxy-α-bromo-α-fluoro ester is formed.

This methodology provides a direct route to complex molecules containing a quaternary carbon center with both fluorine and bromine substituents, which are challenging to synthesize through other means.

Table 2: Representative Reaction for Moiety Transfer This table is interactive. You can sort and filter the data.

Reagent Reaction Type Moiety Transferred Resulting Structure
Ethyl bromodifluoroacetate Reformatsky Difluoroacetyl β-Hydroxy-α,α-difluoro ester
This compound Reformatsky-type Bromofluoroacetyl β-Hydroxy-α-bromo-α-fluoro ester

Design of Novel Catalytic Systems Utilizing Fluoro-Bromo Propanoate Esters

The unique reactivity of the carbon-bromine bond, influenced by the adjacent fluorine atom in this compound, necessitates the development and optimization of catalytic systems capable of selectively activating this bond. In the context of ATRP, the choice of catalyst is intrinsically linked to the initiator's structure to ensure controlled polymerization. wikipedia.org

The design of novel catalytic systems for reactions involving fluoro-bromo propanoate esters focuses on achieving high efficiency and selectivity. For ATRP, this involves pairing the initiator with a suitable transition metal complex, often based on copper, iron, or ruthenium. wikipedia.orgnih.gov The ligand coordinated to the metal center plays a critical role in solubilizing the metal salt and modulating its redox potential, which directly impacts the activation-deactivation equilibrium of the polymerization process. wikipedia.org The development of catalysts for ATRP is therefore driven by the need to accommodate increasingly functional and specialized initiators like this compound to produce advanced polymeric materials. cmu.edunih.gov

Advanced Spectroscopic and Computational Investigations in Research

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For ethyl 2-bromo-2-fluoropropanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential to probe the electronic environment of each nucleus and to establish through-bond and through-space connectivities.

While specific experimental data for this compound is not widely published, the expected NMR spectra can be inferred from the analysis of closely related compounds, such as ethyl 2-bromopropionate and other α-fluoroesters.

The ¹H NMR spectrum is anticipated to show distinct signals for the ethyl group and the methyl group attached to the chiral center. The ethyl group would present as a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃), arising from coupling to each other. The methyl group at the C2 position (-C(Br)(F)CH₃) would appear as a doublet due to coupling with the adjacent fluorine atom. The chemical shift of this methyl group would be significantly influenced by the electronegativity of the attached bromine and fluorine atoms.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) is expected to resonate at the downfield end of the spectrum, typically in the range of 160-170 ppm. The α-carbon, directly attached to both bromine and fluorine, will exhibit a characteristic chemical shift and will be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. The carbons of the ethyl group and the methyl group at C2 will also show distinct signals. The electronegative halogen substituents will cause a downfield shift of the adjacent carbon signals.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single resonance is expected. The chemical shift of this fluorine signal provides insight into its local electronic environment. Furthermore, this signal would be split into a quartet due to coupling with the three protons of the adjacent methyl group.

The magnitude of the coupling constants (J-values) between different nuclei is a powerful tool for structural confirmation. For instance, the three-bond coupling constant between the ¹H and ¹⁹F nuclei (³JHF) in the CH₃-C-F fragment and the one-bond coupling constant between the ¹³C and ¹⁹F nuclei (¹JCF) are characteristic parameters that can confirm the connectivity and provide conformational information.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹H (-OCH₂CH₃) ~4.2 Quartet ³JHH ≈ 7.1
¹H (-OCH₂CH₃) ~1.3 Triplet ³JHH ≈ 7.1
¹H (-C(Br)(F)CH₃) ~2.0 Doublet ³JHF ≈ 23
¹³C (C=O) ~165 Singlet (or doublet due to ²JCF) -
¹³C (-C(Br)(F)CH₃) ~80-90 Doublet ¹JCF ≈ 180-200
¹³C (-OCH₂CH₃) ~62 Singlet -
¹³C (-OCH₂CH₃) ~14 Singlet -
¹³C (-C(Br)(F)CH₃) ~25 Doublet ²JCF ≈ 25

Note: The predicted values are based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for providing deeper insights into the molecular structure. A study on the synthesis of α-fluoro-α,β-unsaturated esters utilized 2D ¹H-¹H COSY experiments to monitor reaction progress, demonstrating the power of this technique in related systems. nih.gov

For this compound, key 2D NMR experiments would include:

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the ¹³C signals for the -OCH₂-, -CH₃ (ethyl), and -CH₃ (propanoate) groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the through-space proximity of different nuclei, which can be used to infer the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of fragmentation pathways.

HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. For this compound (C₅H₈BrFO₂), the expected exact mass can be calculated and compared with the experimental value. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum separated by two mass units, which is a clear diagnostic feature.

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of mechanistic studies, ESI-MS can be used to detect and characterize reaction intermediates. For reactions involving this compound, such as nucleophilic substitutions, ESI-MS could potentially be used to identify and monitor the formation of key intermediates or by-products in real-time.

Chromatographic and Other Analytical Techniques for Reaction Monitoring and Product Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a synthesized compound. For this compound, both gas and liquid chromatography can be employed.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a suitable technique for the analysis of volatile compounds like this compound. GC can be used to monitor the progress of a reaction by separating the starting materials, intermediates, and products. The retention time of the compound is a characteristic property that can be used for its identification, while the peak area provides a quantitative measure of its concentration.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for the analysis of this compound. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would likely be an effective method for its purification and purity assessment. The separation of related halogenated aromatic compounds has been successfully achieved using HPLC, suggesting its applicability to halogenated aliphatic esters as well. chromforum.org

Thin-Layer Chromatography (TLC) can be used as a rapid and simple method for monitoring reaction progress and for preliminary purity checks. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a mixture of organic solvents) would be optimized to achieve good separation of the target compound from any impurities.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical lens through which the properties and reactivity of this compound can be understood at a molecular level. These methods complement experimental findings by elucidating reaction mechanisms and predicting molecular behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. For this compound, DFT calculations can offer profound insights into its reactivity in various chemical transformations.

The presence of several single bonds in this compound allows for rotation, resulting in multiple possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers to interconversion.

Research Applications: Computational methods are used to perform a systematic scan of the potential energy surface of the molecule. This is achieved by rotating key dihedral angles—such as those along the C-C backbone and the ester ethyl group—and calculating the molecule's potential energy at each step. wolfram.com The results are plotted to create a potential energy map, which identifies low-energy (stable) conformers and high-energy (unstable) transition states between them. This analysis is crucial because the dominant conformation can significantly influence the molecule's reactivity. For example, the accessibility of the electrophilic carbon atom to an incoming nucleophile may differ between conformers due to steric hindrance, thereby affecting the reaction's outcome and selectivity.

Table 2: Conceptual Relative Energies of this compound Conformers This table illustrates the typical output of a conformational analysis, showing hypothetical conformers and their calculated relative energies.

Conformer Dihedral Angle (Br-C-C-O) Relative Energy (kJ/mol) Population at 298 K
Anti 180° 0.0 (Global Minimum) High
Gauche (+) +60° 4.5 Moderate
Gauche (-) -60° 4.5 Moderate

Beyond mechanistic studies, quantum chemical calculations can predict the intrinsic reactivity and selectivity of this compound before experiments are conducted.

Research Applications: By calculating various molecular properties, researchers can forecast how the molecule will behave.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the carbon atom attached to both halogens is expected to be highly electrophilic and thus a prime target for nucleophilic attack.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is key to understanding reactivity. The energy of the LUMO and its spatial distribution indicate where an incoming nucleophile will most likely attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the effects of the electronegative fluorine, bromine, and oxygen atoms on the carbon skeleton. This data helps predict which sites are most susceptible to chemical attack, guiding the design of selective synthetic strategies.

Future Research Directions and Emerging Paradigms

Sustainable and Environmentally Benign Synthesis of Halogenated Esters

The synthesis of halogenated esters, including ethyl 2-bromo-2-fluoropropanoate, has traditionally relied on methods that can be hazardous and environmentally taxing. tandfonline.com Future research is increasingly focused on developing sustainable and "green" synthetic routes. Key areas of investigation include the use of less toxic reagents and solvents, the development of catalytic processes to replace stoichiometric reagents, and the improvement of reaction efficiency to minimize waste. tandfonline.comgoogle.com

Current methods often involve the esterification of the corresponding carboxylic acid or the use of brominating agents on a precursor ester. google.comgoogle.com Innovations are being sought in catalyst design, such as composite catalysts that can be recycled and reused over multiple reaction cycles, thereby reducing waste and operational costs. google.com The goal is to devise preparation methods that are not only convenient and simple but also environmentally friendly, avoiding pollution and utilizing readily available raw materials with minimal equipment investment. google.com The development of processes that avoid harmful by-products and simplify purification is a significant challenge being addressed. google.com

Expanding the Scope of Asymmetric Fluorobromination

Creating the chiral quaternary center found in this compound with high enantioselectivity is a formidable synthetic challenge. While significant progress has been made in asymmetric fluorination, the simultaneous and stereocontrolled introduction of both fluorine and bromine (asymmetric fluorobromination) is a less developed area. nih.gov Future research will focus on expanding the methodologies to achieve this transformation reliably.

Current strategies often involve the electrophilic fluorination of a pre-existing chiral molecule or the use of chiral catalysts to control the stereochemistry. nih.govnih.gov A major breakthrough was the use of chiral metal complexes, such as those involving titanium, to promote stereoselective fluorination of β-keto esters. nih.gov However, achieving high enantiomeric excess across a broad range of substrates remains a key objective. nih.gov

Emerging research directions include:

Development of Novel Chiral Catalysts: Designing new metal-based catalysts and organocatalysts that can effectively control the stereochemical outcome of the fluorination and bromination steps.

Enantioselective Fluorinating Reagents: The design and application of new chiral electrophilic fluorinating agents could provide a more direct route to enantioenriched products. acs.org

Sequential or Tandem Reactions: Exploring one-pot sequential reactions where both halogen atoms are introduced with high stereocontrol, potentially using dual-catalyst systems.

Success in this area would provide access to a wider range of enantiopure α-fluoro-α-bromo esters, which are valuable precursors for complex chiral molecules. nih.govresearchgate.net

Novel Bio-inspired Catalysis for Selective Transformations

Nature has evolved a diverse array of enzymes, known as halogenases, that can install halogen atoms onto organic molecules with remarkable selectivity, a feat that is often difficult to achieve with traditional chemical methods. nih.govrsc.org Bio-inspired catalysis, using either natural enzymes or synthetic mimics, represents a promising frontier for the synthesis of compounds like this compound.

The field of biocatalytic fluorination, in particular, has seen significant growth, driven by the demand for fluorinated compounds in pharmaceuticals and agrochemicals. numberanalytics.com Key research avenues include:

Fluorinases: These enzymes catalyze the formation of C-F bonds under mild conditions with high efficiency and selectivity. numberanalytics.comnih.gov While their natural substrate scope is limited, directed evolution and protein engineering are being used to create variants with new reactivities. numberanalytics.com

Haloperoxidases: This class of enzymes utilizes hydrogen peroxide to oxidize halides (like bromide) to form reactive halogenating species. tandfonline.com While they are not known to act on fluoride, they could be used for the bromination step in a chemo-enzymatic sequence. nih.gov

Flavin-Dependent Halogenases (FDHs): These enzymes generate a hypohalous acid within a protected active site, allowing for highly specific halogenations on unactivated C-H bonds. dtu.dk

Biomimetic Catalysts: Researchers are developing synthetic, non-heme iron complexes that mimic the function of natural halogenases to perform selective halogenation reactions. dmaiti.com

The integration of biocatalysis with traditional chemistry offers a powerful approach, where an enzyme could be used to install one halogen with high selectivity, followed by a chemical step to introduce the second. tandfonline.com This chemo-enzymatic strategy could provide sustainable and efficient routes to complex halogenated molecules.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, is revolutionizing the synthesis of fine chemicals and pharmaceuticals. nih.gov This technology offers significant advantages for the synthesis of halogenated esters, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govamt.uk

Key benefits and future directions include:

Process Intensification: Flow reactors enable reactions to be run at higher temperatures and pressures safely, which can dramatically reduce reaction times. nih.gov

Handling Hazardous Reagents: Potentially hazardous reactions, such as fluorinations, can be performed more safely in flow systems due to the small reaction volumes at any given time. nih.gov

Multi-step Synthesis: Flow chemistry allows for the seamless integration of multiple reaction steps, eliminating the need for isolating and purifying intermediates. nih.govresearchgate.net This could enable a "telescoped" synthesis of this compound and its derivatives.

Automation and High-Throughput Screening: When combined with automation, flow systems can be used for the rapid synthesis of compound libraries. chemspeed.com This is particularly valuable for exploring the applications of new building blocks in medicinal chemistry and materials science by quickly generating a diverse set of derivatives for testing. chemspeed.com

The future will likely see the development of fully automated, multi-step flow platforms for the on-demand synthesis of halogenated compounds, facilitating faster discovery and process development cycles. chemspeed.comvapourtec.com

Exploration of New Applications in Medicinal Chemistry and Advanced Materials Science

The presence of fluorine in a molecule can dramatically alter its physical, chemical, and biological properties, often leading to enhanced stability, bioavailability, and binding affinity. nih.govnumberanalytics.com This makes fluorinated compounds highly valuable in medicinal chemistry. researchgate.net this compound, with its reactive bromine handle, serves as a versatile scaffold for creating new fluorinated molecules. ncert.nic.in Future research will focus on using this building block to synthesize novel compounds for:

Drug Discovery: The α-fluoro-α-bromo ester moiety can be incorporated into larger molecules to create analogues of existing drugs or entirely new therapeutic agents. The bromine atom provides a site for further chemical modification via cross-coupling reactions. tandfonline.com

Peptide and Amino Acid Chemistry: The synthesis of α-fluoroalkyl-α-amino acids is of great interest for creating peptides with enhanced stability and unique conformational properties. nih.govresearchgate.net

Bioisosteres: The 1,3,4-oxadiazole (B1194373) ring system, which can be synthesized from ester precursors, is often used as a bioisostere for ester and amide groups in drug design. acs.org

In materials science, fluorine-containing polymers and materials exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. numberanalytics.comnih.govmdpi.com The incorporation of fluorine is a key strategy for developing advanced materials. numberanalytics.comman.ac.uk this compound could be a precursor for:

Fluorinated Polymers: The ester could be used to synthesize new fluorinated monomers for polymerization, leading to materials with tailored properties for coatings, textiles, and aerospace applications. mdpi.com

Advanced Functional Materials: Fluorinated materials are being explored for applications in energy storage (batteries, fuel cells), electronics, and biomedical devices. numberanalytics.comnih.govnumberanalytics.com The versatility of the this compound building block could enable the creation of novel materials for these cutting-edge technologies.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of ethyl 2-bromo-2-fluoropropanoate?

  • Methodological Answer : Use factorial design to systematically evaluate reaction parameters such as temperature, catalyst loading, and solvent polarity. For example, varying the equivalents of brominating agents and fluorinating reagents can reveal optimal stoichiometry. Pre-experimental designs (e.g., screening experiments) are recommended to identify critical variables before full optimization .
  • Key Parameters : Reaction time (2–24 hours), temperature (−20°C to 80°C), and solvent systems (e.g., dichloromethane vs. THF) derived from analogous ester syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) with high-resolution mass spectrometry (HRMS). For fluorinated compounds, ¹⁹F NMR is critical to confirm fluorine substitution patterns, while bromine’s isotopic signature aids in mass spectral identification .
  • Validation : Cross-reference melting points and retention times (HPLC/GC) with literature data for analogous halogenated esters .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use nitrile gloves and flame-resistant lab coats to prevent skin contact. Store the compound in airtight containers at 0–6°C to minimize decomposition. Conduct all reactions in a fume hood due to potential bromine vapor release .
  • Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose of waste via halogen-specific disposal protocols .

Advanced Research Questions

Q. How do competing reaction pathways affect the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹⁸O in ester groups) to track substitution mechanisms. Computational modeling (DFT) can predict whether bromine or fluorine acts as the leaving group under specific conditions .
  • Case Study : Compare reactivity with ethyl 2,2-difluoropropanoate (no bromine) to isolate bromine’s electronic effects .

Q. What computational tools can predict the biological interactions of this compound?

  • Methodological Answer : Use molecular docking simulations (AutoDock Vina) to assess binding affinity with target enzymes (e.g., esterases). Pair with COMSOL Multiphysics for fluid dynamics modeling in biological systems .
  • Data Integration : Validate predictions with in vitro assays (e.g., fluorometric enzymatic inhibition studies) .

Q. How can researchers resolve contradictions between theoretical and experimental data on the compound’s stability?

  • Methodological Answer : Apply Arrhenius plots to study thermal decomposition kinetics. Use hyphenated techniques (TGA-MS) to correlate mass loss with degradation products. Cross-validate with quantum mechanical calculations (e.g., bond dissociation energies) .
  • Example : Discrepancies in shelf-life predictions may arise from trace moisture; Karl Fischer titration ensures anhydrous conditions .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

  • Methodological Answer : Introduce protecting groups (e.g., silyl ethers) for reactive hydroxyl or amine functionalities. Use flow chemistry to control exothermicity in bromination steps .
  • Optimization : Monitor reaction progress via in situ IR spectroscopy to detect intermediates .

Comparative Analysis

Q. How does this compound compare to structurally similar esters in pharmaceutical applications?

  • Methodological Answer :

CompoundKey FeaturesReactivityApplications
Ethyl 2,2-difluoropropanoateDual fluorination at C2High electrophilicityProdrug synthesis
Ethyl 2-bromo-5-fluorobenzoateAromatic bromine/fluorineSNAr reactivityKinase inhibitor intermediates
This compoundAliphatic Br/F at C2Dual leaving-group potentialAnticancer agent precursors
  • Insight : The aliphatic bromine in this compound enhances cross-coupling versatility compared to aromatic analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.